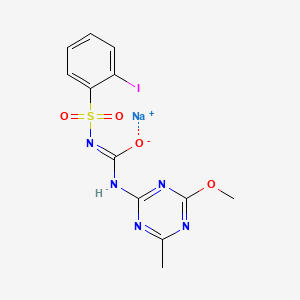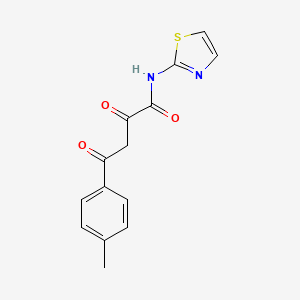
2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide is a synthetic organic compound characterized by its azo group (-N=N-) linking two aromatic rings. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide typically involves the following steps:
Diazotization: The starting material, 4-chloro-2-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(4-chlorophenyl)-3-oxobutyramide in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Formation of 2-((4-Amino-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mecanismo De Acción
The mechanism of action of 2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenyl 4-Chloro-2-Nitrophenyl Ether: Similar in structure but lacks the azo group.
4-Chlorophenyl 2-Nitrophenyl Ether: Another related compound with a different substitution pattern.
Uniqueness
2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide is unique due to its azo linkage, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
63314-66-9 |
|---|---|
Fórmula molecular |
C16H12Cl2N4O4 |
Peso molecular |
395.2 g/mol |
Nombre IUPAC |
2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C16H12Cl2N4O4/c1-9(23)15(16(24)19-12-5-2-10(17)3-6-12)21-20-13-7-4-11(18)8-14(13)22(25)26/h2-8,15H,1H3,(H,19,24) |
Clave InChI |
UTZPVJKRCMYHIT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















